molecular formula C12H10Cl2O3 B1625200 Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate CAS No. 68064-69-7

Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate

Cat. No.: B1625200
CAS No.: 68064-69-7
M. Wt: 273.11 g/mol
InChI Key: QQXPSPWWWCQBFM-TWGQIWQCSA-N
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Description

Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate is an organic compound with the molecular formula C12H10Cl2O3. It is known for its unique structure, which includes a central keto group flanked by a methyl ester group and a benzylidene group with two chlorine atoms attached to the phenyl ring. This compound is also referred to as Dehydro Felodipine, an intermediate in the synthesis of the calcium channel blocker Felodipine.

Properties

IUPAC Name

methyl (2Z)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O3/c1-7(15)9(12(16)17-2)6-8-4-3-5-10(13)11(8)14/h3-6H,1-2H3/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXPSPWWWCQBFM-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/C1=C(C(=CC=C1)Cl)Cl)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472492
Record name 2,3-DICHLOROBENZILIDENE METHYL ACETOACETATE
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Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68064-69-7
Record name Methyl (2Z)-2-[(2,3-dichlorophenyl)methylene]-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68064-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-DICHLOROBENZILIDENE METHYL ACETOACETATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 2-[(2,3-dichlorophenyl)methylene]-3-oxo-, methyl ester, (Z)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate typically involves the Claisen condensation reaction. This reaction involves the condensation of the ester group with a nucleophile, such as a ketone or aldehyde, to form a β-diketone derivative. The reaction conditions often include the use of a base, such as sodium ethoxide, and an appropriate solvent, like ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules like Felodipine.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As an intermediate in the synthesis of Felodipine, it plays a crucial role in the development of medications for hypertension and angina.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate involves its interaction with biological targets, particularly calcium channels. As an intermediate in the synthesis of Felodipine, it shares structural similarities that allow it to bind to calcium channels, inhibiting calcium influx and thereby exerting its effects on blood pressure and cardiac function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2,3-dichlorobenzylidene)acetoacetate: Another intermediate in the synthesis of Felodipine with similar structural features.

    N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide: A Schiff base compound with similar dichlorophenyl and methylidene groups.

Uniqueness

Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its role as an intermediate in the synthesis of Felodipine highlights its importance in medicinal chemistry and pharmaceutical development.

Biological Activity

Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate, also known as Dehydro Felodipine, is an organic compound with the molecular formula C12H10Cl2O3. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H10Cl2O3
  • Molecular Weight : 273.11 g/mol
  • Appearance : Yellow solid
  • Solubility : Soluble in methanol
  • CAS Number : 68064-69-7

The compound features a keto group, a methyl ester group, and a dichlorophenyl moiety, which are crucial for its biological activity. Its structure allows it to interact with various biological targets, particularly calcium channels.

Synthesis Methods

This compound is typically synthesized via the Claisen condensation reaction. The process involves the following steps:

  • Starting Materials : An ester and a ketone or aldehyde.
  • Catalysts : Commonly sodium ethoxide is used as a base.
  • Conditions : The reaction is usually conducted in ethanol under controlled conditions to maximize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

There is emerging evidence supporting the anticancer properties of this compound. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of calcium channels and other signaling pathways. For instance, its structural similarity to Felodipine allows it to inhibit calcium influx in cancer cells, leading to reduced cell proliferation .

The primary mechanism of action involves the inhibition of calcium channels. By mimicking the action of Felodipine, this compound can effectively block calcium entry into cells, which is crucial for various cellular functions including muscle contraction and neurotransmitter release. This property is particularly beneficial in managing hypertension and potentially in cancer therapy .

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 50 µg/mL .

Study 2: Anticancer Activity

In a separate investigation focused on its anticancer properties, researchers treated human breast cancer cell lines with varying concentrations of the compound. The findings revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
FelodipineC18H19Cl2N3O4SCalcium channel blocker; antihypertensive
Methyl 2-(2,3-dichlorobenzylidene)acetoacetateC12H10Cl2O3Intermediate in Felodipine synthesis; potential anticancer activity

This compound stands out due to its unique combination of functional groups that confer distinct reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
Reactant of Route 2
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Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate

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